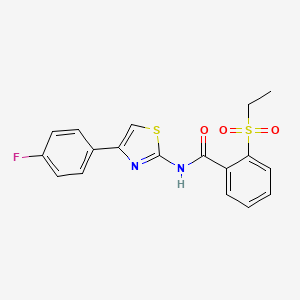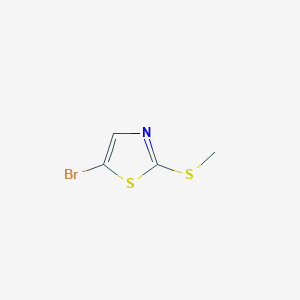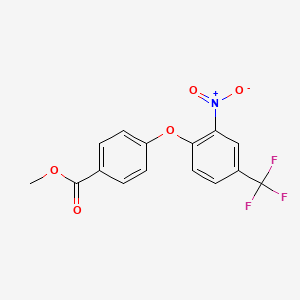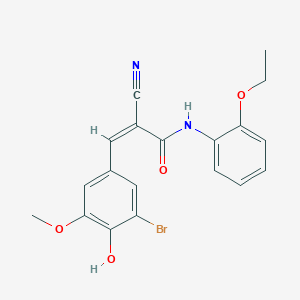
2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a synthetic molecule that likely contains a benzamide moiety, a thiazole ring, and a fluorophenyl group. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide and thiazole structures have been synthesized and studied for their structural and biological properties.
Synthesis Analysis
The synthesis of related compounds involves strategic intermediates and reactions such as N-acylation, cyclization of thioamide, and Fries rearrangement. For instance, the regioselective synthesis of a heterocyclic amide was achieved through N-acylation followed by a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . Another compound was synthesized by cyclization of thioamide with 2-chloroacetoacetate . These methods suggest potential pathways for the synthesis of the compound , which may involve similar intermediates and reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the crystal structure of synthesized compounds. For example, the crystal structure of a related compound, 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined and found to belong to the monoclinic space group . Similarly, the crystal structure of another benzamide derivative was established, which crystallizes in the monoclinic space group and is stabilized by various intermolecular interactions . These findings provide insights into the possible molecular conformation and stabilization of the compound of interest.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include acylation, cyclization, and rearrangement processes. The Fries rearrangement, in particular, is a notable reaction that can be performed under microwave irradiation without the need for a catalyst or solvent . Theoretical studies, such as density functional theory (DFT) calculations, have been used to study the mechanisms of these reactions, providing a deeper understanding of the processes that could be applied to the synthesis of 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques such as IR, ^1H NMR, and MS spectra . The crystallographic analysis provides additional information on the density and molecular weight, which are important for understanding the physical properties of the compound . Preliminary biological activity, such as herbicidal activity, has also been tested, indicating potential applications of these compounds .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Action : Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which include compounds structurally related to 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, have been studied for their antimicrobial and antifungal properties. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).
Cardiovascular Research
- Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, similar in structure to the compound , has revealed their potential as selective class III agents in cardiac electrophysiology. This indicates a possible role in managing arrhythmias and other cardiac conditions (Morgan et al., 1990).
Cancer Research
- Anticancer Activity : Compounds structurally akin to 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide have been synthesized and evaluated for anticancer activity against various cancer cell lines. These compounds have shown moderate to excellent activity, suggesting potential utility in cancer treatment (Ravinaik et al., 2021).
Synthesis and Chemical Applications
- Synthetic Applications : The fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides, related to the compound of interest, demonstrates the utility of such compounds in synthetic chemistry, particularly in creating fluorinated sulfinate salts for use as radical precursors (He et al., 2015).
Antimalarial and Antiviral Research
- Antimalarial and Antiviral Activity : Studies have investigated the antimalarial properties of sulfonamide derivatives, akin to the compound , and found them effective against malaria. Additionally, some compounds have been explored for their potential against COVID-19, providing a new avenue for antiviral research (Fahim & Ismael, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethylsulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-2-26(23,24)16-6-4-3-5-14(16)17(22)21-18-20-15(11-25-18)12-7-9-13(19)10-8-12/h3-11H,2H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMKVNIQYLFTPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B3012939.png)
![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)
![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)



![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)

![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012954.png)

![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)
